methyl 6-amino-5-cyano-4-(2-fluorophenyl)-2-(methoxymethyl)-4H-pyran-3-carboxylate

Description

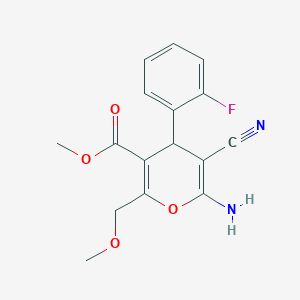

Methyl 6-amino-5-cyano-4-(2-fluorophenyl)-2-(methoxymethyl)-4H-pyran-3-carboxylate is a polyfunctional pyran derivative characterized by:

- A 4H-pyran ring substituted at positions 2, 4, 5, and 4.

- A 2-fluorophenyl group at position 4, introducing electron-withdrawing effects and steric considerations.

- A methoxymethyl group at position 2, enhancing solubility compared to simpler alkyl substituents.

- Amino (-NH₂) and cyano (-CN) groups at positions 6 and 5, respectively, contributing to hydrogen bonding and polarity.

- A methyl ester at position 3, influencing hydrolytic stability and bioavailability.

This compound is synthesized via multicomponent reactions (MCRs) involving aldehydes, malononitrile, and active methylene compounds, as seen in analogous pyran derivatives . Its structural complexity makes it a candidate for diverse applications, including pharmaceuticals and materials science.

Properties

IUPAC Name |

methyl 6-amino-5-cyano-4-(2-fluorophenyl)-2-(methoxymethyl)-4H-pyran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN2O4/c1-21-8-12-14(16(20)22-2)13(10(7-18)15(19)23-12)9-5-3-4-6-11(9)17/h3-6,13H,8,19H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPVRVYYPEHBVLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(C(C(=C(O1)N)C#N)C2=CC=CC=C2F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the pyran ring followed by the introduction of various substituents. One common synthetic route involves the cyclization of a suitable precursor containing the fluorophenyl group, followed by the introduction of the amino and cyano groups through nucleophilic substitution reactions. The methoxymethyl group can be introduced through a methylation reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using specialized reactors and catalysts to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

Addition: Various electrophilic and nucleophilic addition reactions can be performed depending on the desired product.

Major Products Formed: The reactions can yield a variety of products, including derivatives with different functional groups or structural modifications. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce amines.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: It can be used in the study of biological systems, particularly in the investigation of enzyme inhibitors and receptor ligands.

Medicine: Its derivatives may have potential therapeutic applications, such as in the development of new drugs for treating various diseases.

Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Group Variations

Key Comparative Insights

Substituent Effects on Reactivity and Applications

- Halogenated Aryl Groups :

- 4-Fluorophenyl (): Para-fluoro enhances resonance stabilization but reduces steric interference compared to ortho-fluoro .

- 2-Chlorophenyl (): Chlorine’s higher electronegativity and size increase corrosion inhibition efficiency but reduce solubility .

- Position 2 Substituents :

- Methoxymethyl (target): Improves solubility and metabolic stability compared to methyl or ethyl groups .

- Methyl (): Simplifies synthesis but lowers solubility; effective in corrosion inhibition due to hydrophobic interactions .

Biological and Material Applications Corrosion Inhibition: Ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate (Pr3) showed 85% efficiency in 1.0 M HCl, attributed to adsorption via NH₂ and CN groups . The target compound’s methoxymethyl group may enhance adsorption via hydrogen bonding. Antimicrobial Activity: Analogues with 4-isopropyl or 4-aryl groups demonstrated antibacterial and antifungal properties, suggesting the fluorophenyl group in the target compound could enhance bioactivity .

Crystallographic and Physicochemical Properties

- Planarity and Hydrogen Bonding : Pyran rings in analogues (e.g., ) exhibit planarity (RMSD ~0.059 Å) stabilized by N-H⋯O/N bonds. The target compound’s methoxymethyl may disrupt packing, affecting crystallinity .

- Solubility and LogP : Methoxymethyl increases hydrophilicity (predicted LogP ~1.5) compared to methyl (LogP ~2.1) or ethyl esters (LogP ~2.5), improving drug-likeness .

Biological Activity

Methyl 6-amino-5-cyano-4-(2-fluorophenyl)-2-(methoxymethyl)-4H-pyran-3-carboxylate (CAS No. 313379-54-3) is a synthetic compound belonging to the pyran class of heterocyclic compounds. Its unique structure incorporates various functional groups that contribute to its biological activity. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research.

- Molecular Formula: C16H15FN2O4

- Molecular Weight: 318.3 g/mol

- Structure: The compound features a pyran ring substituted with an amino group, cyano group, and a fluorophenyl moiety, which are critical for its biological interactions.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of pyran compounds have shown potent inhibition of various cancer cell lines, including HeLa and HCT116, with IC50 values ranging from 0.36 µM to 1.8 µM against cyclin-dependent kinases (CDK) .

Table 1: Anticancer Activity of Pyran Derivatives

| Compound | Target Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HeLa | 0.36 |

| Compound B | HCT116 | 1.8 |

| Compound C | A375 | 0.55 |

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, it has been noted that such compounds can inhibit receptor tyrosine kinases like VEGFR-2, which play a critical role in angiogenesis and tumor growth .

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound. Preliminary data suggest that this compound exhibits favorable oral bioavailability and stability in biological systems . However, detailed toxicological evaluations are required to assess its safety profile in clinical settings.

Case Studies

In preclinical studies involving animal models, compounds structurally related to this compound have demonstrated significant reductions in tumor growth rates when administered orally . These findings underscore the potential for this compound in cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.